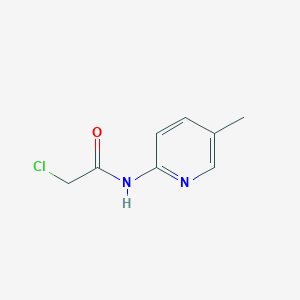

2-chloro-N-(5-methylpyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(5-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-6-2-3-7(10-5-6)11-8(12)4-9/h2-3,5H,4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGPQTBLGABJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408850 | |

| Record name | 2-chloro-N-(5-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143416-74-4 | |

| Record name | 2-chloro-N-(5-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(5-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(5-methylpyridin-2-yl)acetamide is a substituted pyridine derivative belonging to the class of chloroacetamides. This family of compounds is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the chloroacetamide moiety, which can act as an electrophilic pharmacophore capable of forming covalent bonds with biological nucleophiles. The pyridine ring, a common scaffold in pharmaceuticals, further imparts specific physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Due to a notable absence of published experimental data for this compound (CAS 143416-74-4), this guide will leverage detailed experimental data from its close structural analog, 2-chloro-N-pyridin-2-yl-acetamide (CAS 5221-37-4), as a primary reference. The influence of the 5-methyl group on the physicochemical properties will be discussed based on established principles of physical organic chemistry.

Physicochemical Properties

The introduction of a methyl group at the 5-position of the pyridine ring in this compound is expected to subtly influence its physical properties compared to its unmethylated counterpart. The methyl group, being electron-donating, can slightly alter the electron density of the pyridine ring, which may affect intermolecular interactions.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | 2-chloro-N-pyridin-2-yl-acetamide (Analog) | Rationale for Expected Differences |

| CAS Number | 143416-74-4 | 5221-37-4[1] | - |

| Molecular Formula | C₈H₉ClN₂O | C₇H₇ClN₂O[1] | Addition of a CH₂ unit. |

| Molecular Weight | 184.62 g/mol | 170.60 g/mol [1] | Increased by the mass of a methyl group. |

| Appearance | Solid (Predicted) | Pink solid[1] | Expected to be a crystalline solid. |

| Melting Point | Not experimentally determined | 110-115 °C[1] | The addition of the methyl group may slightly alter the crystal lattice energy, likely resulting in a similar or slightly higher melting point. |

| Boiling Point | 377.9 °C (Predicted)[2] | 378.1 °C (Predicted)[1] | The increased molecular weight would suggest a slightly higher boiling point, though predictive models may not fully capture the subtle effects of the methyl group. |

| Solubility | Not experimentally determined | Soluble in acetonitrile for recrystallization[1] | Expected to have similar solubility in polar aprotic solvents. The methyl group may slightly increase lipophilicity. |

Synthesis and Characterization

The most direct and established method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline or amino-heterocycle with an acyl chloride. This approach is well-documented for a wide range of analogous structures.

Proposed Synthesis of this compound

The synthesis of the title compound can be reliably achieved through the reaction of 2-amino-5-methylpyridine with chloroacetyl chloride. The lone pair of the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.

Diagram 1: Proposed Synthesis of this compound

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol: Synthesis of 2-chloro-N-pyridin-2-yl-acetamide (Reference Protocol)

This protocol, adapted from the synthesis of the unmethylated analog, provides a robust framework for the synthesis of the title compound.[1]

Materials:

-

2-aminopyridine (or 2-amino-5-methylpyridine for the title compound)

-

Chloroacetyl chloride

-

1,2-Dichloroethane (or other suitable inert solvent)

-

Saturated aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Dissolve 2-aminopyridine (1.0 eq) in 1,2-dichloroethane in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add chloroacetyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, adjust the pH of the reaction mixture to ~9 with a saturated aqueous sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from acetonitrile to yield the purified 2-chloro-N-pyridin-2-yl-acetamide.

Rationale for Experimental Choices:

-

Inert Solvent: 1,2-dichloroethane is used as it is unreactive towards the starting materials and reagents.

-

Base: The addition of a base (in this case, post-reaction workup with NaOH) is crucial to neutralize the HCl generated, which would otherwise protonate the pyridine nitrogen and the starting amine, rendering them non-nucleophilic.

-

Recrystallization: This is a standard purification technique for solid organic compounds, and acetonitrile is cited as an effective solvent for this particular class of compounds.[1]

Characterization of the Analog: 2-chloro-N-pyridin-2-yl-acetamide

The following spectral data for the unmethylated analog provide a basis for what would be expected for the title compound.

Infrared (IR) Spectroscopy: The IR spectrum of 2-chloro-N-pyridin-2-yl-acetamide shows characteristic absorption peaks at 3443 and 3226 cm⁻¹ (N-H stretching), 1683 cm⁻¹ (C=O stretching, amide I band), and 1581 cm⁻¹ (N-H bending, amide II band).[1] For this compound, similar peaks are expected, with additional peaks in the C-H stretching region (around 2900-3000 cm⁻¹) corresponding to the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): For the unmethylated analog, the spectrum shows a singlet for the CH₂ group at δ 4.2 (2H), and signals for the pyridine protons between δ 7.1 and 8.4, with a broad singlet for the amide proton at δ 8.95.[1] For the title compound, a singlet corresponding to the methyl protons (CH₃) would be expected around δ 2.3-2.5. The pyridine proton signals would also be altered due to the new substitution pattern.

-

¹³C NMR (CDCl₃): The spectrum of the analog displays a signal for the CH₂ carbon at δ 43.2, the carbonyl carbon at δ 164.9, and pyridine carbons between δ 111.4 and 150.7.[1] For the title compound, an additional signal for the methyl carbon would be expected in the aliphatic region (around δ 15-25).

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) of the analog shows a molecular ion peak (M⁺) at m/z 170.6, corresponding to its molecular weight.[1] For this compound, the molecular ion peak would be expected at m/z 184.6.

Safety and Handling

Hazard Identification: Based on data for analogous compounds, this compound is expected to be harmful if swallowed. It may cause skin and eye irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This technical guide provides a detailed overview of the physical properties, synthesis, and characterization of this compound. While experimental data for this specific compound is limited, a robust understanding of its expected properties and behavior can be derived from the well-characterized analog, 2-chloro-N-pyridin-2-yl-acetamide. The provided synthesis protocol offers a reliable method for its preparation, and the expected spectral characteristics will aid in its identification and characterization. As with all chemical research, appropriate safety precautions should be strictly followed when handling this and related compounds.

References

-

PubChem. 2-Chloro-N-pyridin-2-yl-acetamide. [Link]

Sources

An In-depth Technical Guide to the Structure and Bonding of 2-chloro-N-(5-methylpyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, bonding, and characterization of 2-chloro-N-(5-methylpyridin-2-yl)acetamide (CAS No. 143416-74-4), a key intermediate in synthetic and medicinal chemistry. We delve into the molecule's stereoelectronic properties, conformational analysis, and the scientific rationale behind its synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling and spectroscopic characterization, supported by detailed experimental protocols and data interpretation.

Introduction to this compound

This compound is a bifunctional organic compound featuring a substituted pyridine ring linked to a reactive chloroacetamide group. This molecular architecture makes it a valuable building block, particularly in the synthesis of more complex molecules for agrochemical and pharmaceutical applications. The chloroacetyl moiety serves as a potent electrophile, enabling facile nucleophilic substitution reactions, while the 2-amino-5-methylpyridine core provides a scaffold that can be further modified or can participate in crucial binding interactions in a biological context. Understanding its structural and electronic properties is paramount for optimizing its use in multi-step synthetic campaigns.

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[] |

| CAS Number | 143416-74-4[2][3][4] |

| Molecular Formula | C₈H₉ClN₂O[3] |

| Molecular Weight | 184.62 g/mol [3] |

Molecular Structure and Bonding Analysis

The chemical behavior of this compound is a direct consequence of its intricate three-dimensional structure and the interplay of electronic effects within the molecule.

Connectivity and Hybridization

The molecule consists of a central amide linkage connecting a 2-chloromethyl group to the nitrogen of a 5-methyl-2-aminopyridine ring.

-

Pyridine Ring: The six atoms of the pyridine ring are sp² hybridized, resulting in a planar, aromatic system. The nitrogen atom within the ring is also sp² hybridized and possesses a lone pair of electrons in an sp² orbital in the plane of the ring.

-

Amide Group: The amide nitrogen and carbonyl carbon are sp² hybridized, leading to a planar amide bond. This planarity is a result of the delocalization of the nitrogen's lone pair into the carbonyl π-system. This resonance imparts a partial double-bond character to the C-N bond, restricting rotation.

-

Chloromethyl Group: The methylene carbon (CH₂) is sp³ hybridized, giving it a tetrahedral geometry.

Stereoelectronic Effects and Resonance

The electronic nature of the molecule is governed by a balance of inductive and resonance effects:

-

Inductive Effects: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), making the adjacent methylene protons more acidic and the carbon highly electrophilic. The carbonyl oxygen also contributes a significant -I effect. The methyl group on the pyridine ring has a weak electron-donating inductive effect (+I).

-

Resonance Effects: The key resonance interaction involves the delocalization of the amide nitrogen's lone pair into the carbonyl group. This delocalization is crucial as it stabilizes the amide bond and influences the reactivity of the entire molecule. The pyridine ring itself is an electron-withdrawing aromatic system.

This combination of features makes the terminal chlorine an excellent leaving group in nucleophilic substitution reactions, which is the primary mode of reactivity for this class of compounds.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of N-pyridinyl acetamides is reliably achieved through the nucleophilic acyl substitution of a primary aminopyridine with a suitable acyl chloride. This method is efficient and high-yielding for a wide range of substituted pyridines.

Recommended Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of the closely related analog, 2-chloro-N-pyridin-2-yl-acetamide[5][6]. The core principle is the acylation of 2-amino-5-methylpyridine with chloroacetyl chloride.

Materials:

-

2-amino-5-methylpyridine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., 1,2-dichloroethane, dichloromethane, or acetonitrile)

-

Saturated aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Recrystallization solvent (e.g., acetonitrile)

Experimental Procedure:

-

Reaction Setup: In a fume hood, dissolve 2-amino-5-methylpyridine (1.0 eq) in an anhydrous solvent (approx. 10 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Acylation: Cool the solution in an ice bath. Slowly add chloroacetyl chloride (1.05 - 1.1 eq) dropwise to the stirred solution. Causality Note: This reaction is exothermic; slow addition prevents overheating and potential side reactions. Anhydrous conditions are critical as chloroacetyl chloride readily hydrolyzes with water.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, carefully adjust the pH of the reaction mixture to ~9 with a saturated aqueous sodium hydroxide solution. Causality Note: This step neutralizes any HCl formed during the reaction and quenches any unreacted chloroacetyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane) twice.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid product from a suitable solvent like acetonitrile to yield the pure this compound.

Caption: General workflow for the synthesis of the target molecule.

Spectroscopic Characterization

Spectroscopic analysis provides definitive evidence for the structure of the synthesized molecule. The data presented here is predicted based on the known spectra of the close analog, 2-chloro-N-pyridin-2-yl-acetamide, with adjustments for the 5-methyl substituent[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A sharp peak is expected around 3200-3300 cm⁻¹, characteristic of a secondary amide N-H bond.

-

C-H Stretch (Aromatic/Aliphatic): Peaks will appear around 3000-3100 cm⁻¹ (aromatic C-H) and 2850-2950 cm⁻¹ (aliphatic C-H from methyl and methylene groups).

-

C=O Stretch (Amide I): A strong, sharp absorption is predicted in the range of 1680-1700 cm⁻¹. This is a hallmark of the amide carbonyl group.

-

N-H Bend (Amide II): A strong peak is expected around 1580-1600 cm⁻¹, resulting from the coupling of N-H bending and C-N stretching vibrations.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹, corresponds to the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

¹H NMR:

-

Amide Proton (N-H): A broad singlet is expected in the downfield region, typically > 8.5 ppm. Its chemical shift can be solvent-dependent.

-

Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (7.0-8.5 ppm). The proton at C6 (adjacent to the amide) will likely be a doublet. The proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet. The methyl group at C5 will cause a slight upfield shift compared to the unsubstituted analog.

-

Methylene Protons (-CH₂Cl): A sharp singlet corresponding to the two protons of the chloromethyl group is expected around 4.2-4.4 ppm.

-

Methyl Protons (-CH₃): A singlet for the three methyl protons will appear in the upfield region, likely around 2.3-2.5 ppm.

¹³C NMR:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have a chemical shift in the range of 164-166 ppm.

-

Pyridine Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (110-155 ppm). The carbon bearing the amide group (C2) will be the most downfield.

-

Methylene Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected around 43-45 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield position, typically around 17-20 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) would show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

-

Molecular Ion (M⁺): A peak at m/z = 184.

-

Isotope Peak (M+2)⁺: A peak at m/z = 186, with an intensity approximately one-third of the M⁺ peak, which is characteristic for a molecule containing one chlorine atom.

-

Key Fragment: A prominent fragment would likely arise from the loss of the chloromethyl radical (•CH₂Cl), a common fragmentation pathway for such compounds.

Summary of Predicted Spectroscopic Data:

| Technique | Feature | Predicted Value |

|---|---|---|

| IR | C=O Stretch (Amide I) | 1680-1700 cm⁻¹ |

| N-H Stretch | 3200-3300 cm⁻¹ | |

| ¹H NMR | -CH₂Cl (s) | 4.2-4.4 ppm |

| Pyridine-H (m) | 7.0-8.5 ppm | |

| -CH₃ (s) | 2.3-2.5 ppm | |

| ¹³C NMR | C=O | 164-166 ppm |

| -CH₂Cl | 43-45 ppm | |

| MS (EIMS) | [M]⁺ | m/z 184 |

| | [M+2]⁺ | m/z 186 |

Conclusion

This compound is a structurally well-defined molecule whose utility as a synthetic intermediate is dictated by the predictable reactivity of its chloroacetyl group and the electronic nature of its pyridinyl core. Its synthesis is straightforward via standard acylation protocols. The structural and bonding characteristics, confirmed through spectroscopic principles, provide a solid foundation for its application in the rational design and development of new chemical entities in the pharmaceutical and agrochemical industries. This guide provides the necessary technical framework for its synthesis, characterization, and informed use in research settings.

References

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

-

de Souza, M. V. N. et al. (2008). Synthesis, Crystal Structures and Cytotoxicities of Some Transition Metal Complexes With N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Retrieved from [Link]

-

De Gruyter. (2017). The crystal structure of (E)-2-chloro- 5-((2-(nitromethylene)imidazolidin-1-yl)methyl) pyridine, C10H11ClN4O2. Retrieved from [Link]

Sources

A Technical Guide to 2-chloro-N-(5-methylpyridin-2-yl)acetamide (CAS 143416-74-4): A Versatile Building Block for Drug Discovery

This document provides an in-depth technical analysis of 2-chloro-N-(5-methylpyridin-2-yl)acetamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its strategic importance, synthesis, characterization, and safe handling, moving beyond a simple data sheet to offer field-proven insights into its practical application.

Executive Summary & Core Properties

This compound is a substituted pyridine derivative featuring a reactive chloroacetamide moiety. While not an end-product therapeutic itself, its value lies in its role as a versatile building block. The presence of a reactive electrophilic center (the α-chloro carbon) and a pharmaceutically relevant methylpyridine scaffold makes it a crucial starting point for synthesizing more complex molecules with potential biological activity.[1] The general class of N-substituted chloroacetamides are foundational reagents in the construction of diverse heterocyclic systems, which are ubiquitous in medicinal chemistry.[1][2]

| Property | Value | Source |

| CAS Number | 143416-74-4 | [3][4] |

| Molecular Formula | C₈H₉ClN₂O | [3] |

| Molecular Weight | 184.62 g/mol | [3] |

| Canonical SMILES | CC1=CN=C(C=C1)NC(=O)CCl | [] |

| MDL Number | MFCD03387827 | [3] |

| Predicted Boiling Point | 377.9 ± 32.0 °C | [6] |

The Strategic Value in Medicinal Chemistry

The utility of this compound stems from the combination of its two key structural features:

-

The Chloroacetamide Group: This functional group is a potent electrophile. The chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This predictable reactivity allows for the facile introduction of a wide range of functionalities (e.g., amines, thiols, alcohols) to form new carbon-heteroatom bonds, a cornerstone of library synthesis for screening campaigns. This moiety is a classic "warhead" for covalent inhibitors and a reliable linker in synthetic schemes.

-

The 5-methylpyridin-2-yl Scaffold: Pyridine rings are among the most common nitrogen-containing heterocycles found in FDA-approved drugs. They are often used as bioisosteres for phenyl rings, improving physicochemical properties such as solubility. The methyl group provides a lipophilic contact point, while the pyridine nitrogen can act as a hydrogen bond acceptor, both of which are critical for modulating protein-ligand interactions.[7]

The combination of these two features in a single, stable molecule provides a powerful tool for lead optimization and the exploration of structure-activity relationships (SAR).

Synthesis and Mechanism

The synthesis of this compound is a straightforward and high-yielding N-acylation reaction. The causality behind this choice of reaction is its efficiency and the ready availability of the starting materials. The core transformation involves the reaction of 2-amino-5-methylpyridine with chloroacetyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine nitrogen of 2-amino-5-methylpyridine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A mild base, or an excess of the starting amine, can then deprotonate this intermediate to yield the final product and a hydrochloride salt byproduct.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous N-aryl acetamides.[2][8]

-

Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-methylpyridine (1.0 eq).

-

Solvent Addition: Add an anhydrous, inert solvent such as 1,2-dichloroethane or dichloromethane (approx. 10 mL per gram of amine). The choice of an aprotic solvent is critical to prevent reaction with the highly reactive chloroacetyl chloride.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 5 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the acylation reaction and minimize the formation of potential side products.

-

Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in the same anhydrous solvent (approx. 2 mL per mL of reagent) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexanes. The disappearance of the starting amine spot indicates reaction completion.

-

Workup:

-

Once complete, cool the mixture again to 0 °C.

-

Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes the HCl byproduct generated during the reaction.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with the organic solvent used in the reaction.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Analytical Characterization & Purification

Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known spectra of similar compounds.[9]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group protons (singlet, ~2.3 ppm), the chloromethyl protons (singlet, ~4.2 ppm), aromatic protons on the pyridine ring (multiplets, ~7.0-8.5 ppm), and the amide N-H proton (broad singlet, ~8.9 ppm). |

| ¹³C NMR | Signals for the methyl carbon (~18 ppm), the chloromethyl carbon (~43 ppm), aromatic carbons (~110-150 ppm), and the carbonyl carbon (~165 ppm). |

| IR Spectroscopy | Characteristic absorption peaks for N-H stretching (~3200-3400 cm⁻¹), C=O (amide I band) stretching (~1680 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spec (EIMS) | A molecular ion peak (M⁺) at m/z ≈ 184.6, along with a characteristic M+2 peak at ≈186.6 with ~1/3 the intensity due to the ³⁷Cl isotope. |

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[10]

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals.

-

Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

Reactivity and Downstream Applications

The primary synthetic value of this compound is as an electrophilic building block for nucleophilic substitution reactions at the α-chloro position. This allows for the creation of a diverse library of compounds from a single intermediate.

-

Reaction with Amines: Forms N-substituted glycine amides, which are precursors to various heterocyclic structures or can be used to link the pyridine scaffold to other molecules of interest.

-

Reaction with Thiols: Yields thioethers. This is a common strategy for developing covalent inhibitors that target cysteine residues in enzyme active sites.

-

Reaction with Alcohols/Phenols: Produces ether linkages, expanding the chemical space for SAR studies.

Diagram of Synthetic Utility

Safety & Handling Protocols

No specific safety data sheet is widely available for CAS 143416-74-4. Therefore, handling precautions must be based on the known hazards of its parent compound, chloroacetamide (CAS 79-07-2).[11][12] Chloroacetamide is highly toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing reproductive harm.[13]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and splash-proof safety goggles.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

References

-

CAS 143416-74-4 2-Chloro-N-(5-methyl-2-pyridinyl)acetamide. Molbase. [Link]

-

2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435. PubChem. [Link]

-

Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem. [Link]

-

Chloroacetamide. Wikipedia. [Link]

-

2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride 5g. Dana Bioscience. [Link]

-

2-chloro-n-(5-chloropyridin-2-yl)acetamide. Chemsrc. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

2-chloro-N-methylacetamide | C3H6ClNO | CID 66773. PubChem. [Link]

-

(3β,4α,16α,21β,22α)-Olean-12-ene-3,16,21,22,23,28-hexol | C30H50O6 | CID 15560299. PubChem. [Link]

- US4612377A - Preparation of 2-chloro-5-methylpyridine.

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. 2-Chloro-N-(5-methyl-2-pyridinyl)acetamide DiscoveryCPR 143416-74-4 [sigmaaldrich.com]

- 4. This compound | 143416-74-4 [chemicalbook.com]

- 6. This compound CAS#: 143416-74-4 [m.chemicalbook.com]

- 7. N-(4-methylpyridin-2-yl)acetamide | Research Chemical [benchchem.com]

- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. Chloroacetamide - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2-chloro-N-(5-methylpyridin-2-yl)acetamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-N-(5-methylpyridin-2-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

This compound is a member of the N-substituted chloroacetamide class of compounds, a scaffold of interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic analysis provides a definitive fingerprint of a molecule, revealing details about its atomic composition, connectivity, and chemical environment.

This guide will focus on the key spectroscopic techniques used for the characterization of this compound:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Due to the limited availability of published experimental spectra for this compound, this guide will leverage the well-documented spectroscopic data of its close structural analog, 2-chloro-N-(pyridin-2-yl)acetamide , as a foundational reference. The influence of the methyl group at the 5-position of the pyridine ring on the respective spectra will be expertly extrapolated and discussed.

Molecular Structure and Logic of Analysis

A logical workflow is essential for the unambiguous characterization of a molecule. The proposed analysis follows a stepwise approach to build a complete structural picture.

Caption: Workflow for the spectroscopic elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is a primary tool for determining the molecular weight and confirming the elemental composition.

Predicted Mass Spectrum of this compound

For this compound (C₈H₉ClN₂O), the expected molecular ion peak [M]⁺ would be observed. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be present, with an intensity of about one-third of the molecular ion peak.

| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) |

| [M]⁺ | 184.04 | 186.04 |

| [M+1]⁺ | 185.04 | 187.04 |

Reference Data: EIMS of 2-chloro-N-(pyridin-2-yl)acetamide

The electron ionization mass spectrum of the analog, 2-chloro-N-(pyridin-2-yl)acetamide, shows a molecular ion peak at m/z 170.6 (M⁺)[1]. This corresponds to the molecular formula C₇H₇ClN₂O[1].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Absorptions for this compound

The FT-IR spectrum is predicted to show characteristic absorption bands for the amide and aromatic functionalities.

| Functional Group | Predicted Absorption (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3100 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine C-H stretching |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Methyl and methylene C-H stretching |

| C=O Stretch (Amide I) | 1700 - 1650 | Amide carbonyl stretching |

| N-H Bend (Amide II) | 1600 - 1500 | Amide N-H bending |

| C=C & C=N Stretch | 1600 - 1450 | Pyridine ring stretching |

| C-Cl Stretch | 800 - 600 | Chloroalkane stretching |

Reference Data: FT-IR of 2-chloro-N-(pyridin-2-yl)acetamide

The FT-IR spectrum (KBr) of the analog, 2-chloro-N-(pyridin-2-yl)acetamide, displays characteristic absorption peaks at 3443, 3226, 1683, 1581, 1330, 1198, and 775 cm⁻¹[1]. These correspond to the N-H, C=O, and other vibrations of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: The sample is removed, and the ATR crystal is cleaned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum in CDCl₃ is predicted to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 1H | NH |

| ~8.1 | d | 1H | Pyridine H 6 |

| ~7.5 | dd | 1H | Pyridine H 4 |

| ~7.9 | d | 1H | Pyridine H 3 |

| ~4.2 | s | 2H | CH ₂Cl |

| ~2.3 | s | 3H | CH ₃ |

The addition of the methyl group at the 5-position will cause a downfield shift of the adjacent protons (H4 and H6) and will introduce a new singlet for the methyl protons.

Reference Data: ¹H NMR of 2-chloro-N-(pyridin-2-yl)acetamide

The ¹H NMR spectrum of the analog in CDCl₃ shows the following signals: δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs)[1].

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum in CDCl₃ is predicted to show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O |

| ~149 | Pyridine C 2 |

| ~147 | Pyridine C 6 |

| ~138 | Pyridine C 4 |

| ~130 | Pyridine C 5 |

| ~112 | Pyridine C 3 |

| ~43 | C H₂Cl |

| ~18 | C H₃ |

The methyl substituent will have a notable effect on the chemical shifts of the pyridine ring carbons, particularly C5.

Reference Data: ¹³C NMR of 2-chloro-N-(pyridin-2-yl)acetamide

The ¹³C NMR spectrum of the analog in CDCl₃ shows signals at: δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9[1].

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to obtain a spectrum with singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum.

Caption: Predicted ¹H NMR assignments for this compound.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic characterization of this compound. By leveraging data from its close analog, 2-chloro-N-(pyridin-2-yl)acetamide, and applying fundamental principles of spectroscopic interpretation, we have established a robust set of predicted data and the experimental protocols necessary for their acquisition. This information is critical for the quality control, reaction monitoring, and structural confirmation of this compound in research and development settings.

References

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-chloro-N-(5-methylpyridin-2-yl)acetamide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in drug development and chemical research, a thorough understanding of NMR spectra is fundamental to confirming molecular identity, purity, and conformation. This guide provides a detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-chloro-N-(5-methylpyridin-2-yl)acetamide , a substituted pyridine derivative of interest in medicinal and synthetic chemistry.

This document moves beyond a simple recitation of data. As a self-validating system, it explains the causal relationships between the molecular structure and the resulting spectral features. We will dissect the predicted chemical shifts, coupling constants, and signal multiplicities, grounding our interpretations in the fundamental principles of magnetic resonance and established substituent effects. While experimentally obtained spectra for this specific molecule are not widely published, this guide constructs a robust, predictive analysis based on spectral data from closely related analogs and foundational NMR theory.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, we must first identify the unique (i.e., chemically non-equivalent) proton and carbon atoms in the molecule. The structure of this compound contains nine unique carbon environments and five distinct types of protons.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin coupling).

Predicted Spectrum and Signal Assignments

The expected ¹H NMR spectrum is derived from the analysis of its constituent parts: the 2-chloroacetamide moiety and the 5-methyl-2-aminopyridine core. Spectral data from the closely related analog, 2-chloro-N-pyridin-2-yl-acetamide , shows signals for the pyridine ring protons at δ 7.1 (d), 7.7 (t), 8.2 (d), and 8.4 (d), a methylene singlet at δ 4.2, and a broad amide proton signal at δ 8.95[1]. The introduction of a methyl group at the C-5 position will simplify the splitting patterns and shift the adjacent protons.

Rationale for Predicted Chemical Shifts (in CDCl₃):

-

Amide Proton (N-H): This proton is expected to appear as a broad singlet in the range of δ 8.5-9.5 ppm . Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The broadness results from quadrupole coupling with the adjacent nitrogen atom and chemical exchange.

-

Pyridine Ring Protons (H-6, H-4, H-3):

-

H-6: This proton is adjacent to the ring nitrogen and is expected to be the most downfield of the ring protons, appearing as a singlet or a narrow doublet around δ 8.2-8.3 ppm . The ortho-coupling to H-4 is often small or zero.

-

H-4: This proton is ortho to the methyl group and meta to the amide substituent. It will appear as a doublet of doublets (dd) around δ 7.5-7.7 ppm , coupled to both H-3 and H-6.

-

H-3: This proton is ortho to the amide group and will appear as a doublet (d) around δ 8.1-8.2 ppm , coupled to H-4.

-

-

Methylene Protons (Cl-CH₂-): These two protons are chemically equivalent and adjacent to an electronegative chlorine atom and the carbonyl group. They will appear as a sharp singlet at approximately δ 4.2-4.3 ppm [1][2].

-

Methyl Protons (-CH₃): The methyl group on the pyridine ring is in a relatively electron-rich environment. It will appear as a distinct singlet at around δ 2.3-2.4 ppm [3].

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | 8.5 - 9.5 | broad singlet (br s) | - | 1H |

| H-6 | 8.2 - 8.3 | singlet (s) or doublet (d) | ~0-2 Hz | 1H |

| H-3 | 8.1 - 8.2 | doublet (d) | ~8-9 Hz | 1H |

| H-4 | 7.5 - 7.7 | doublet of doublets (dd) | ~8-9 Hz, ~2-3 Hz | 1H |

| Cl-CH₂- | 4.2 - 4.3 | singlet (s) | - | 2H |

| -CH₃ | 2.3 - 2.4 | singlet (s) | - | 3H |

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a fingerprint of the carbon skeleton.

Predicted Spectrum and Signal Assignments

Predictions are based on data from 2-chloro-N-pyridin-2-yl-acetamide (C-2: 150.7, C-3: 111.4, C-4: 139.1, C-5: 121.0, C-6: 148.2, C=O: 164.9, CH₂: 43.2 ppm)[1] and established substituent chemical shift (SCS) effects for substituted pyridines[4][5][6][7]. A methyl group typically shifts the ipso-carbon (the one it's attached to) downfield by ~9 ppm and the ortho-carbons upfield by ~1-3 ppm.

Rationale for Predicted Chemical Shifts (in CDCl₃):

-

Carbonyl Carbon (C=O): Amide carbonyls are characteristically deshielded and appear far downfield. A signal is expected around δ 164-166 ppm .

-

Pyridine Ring Carbons:

-

C-2 & C-6: These carbons are adjacent to the electronegative nitrogen atom and are significantly deshielded. C-2, bearing the amide substituent, is expected around δ 150-152 ppm . C-6 is expected further downfield around δ 147-149 ppm .

-

C-5: This carbon is directly attached to the methyl group (ipso-carbon) and will be shifted downfield. It is predicted to be in the δ 130-133 ppm range.

-

C-4: This carbon is ortho to the methyl group and is expected to be shielded relative to its position in the unsubstituted analog, appearing around δ 138-140 ppm .

-

C-3: This carbon is meta to the methyl group and should show little change from the analog, appearing around δ 113-115 ppm .

-

-

Methylene Carbon (-CH₂-): Attached to the electronegative chlorine atom, this carbon is deshielded and expected in the region of δ 43-45 ppm .

-

Methyl Carbon (-CH₃): Aliphatic carbons are the most shielded. The methyl carbon signal should appear upfield, around δ 17-19 ppm .

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| C-2 | 150 - 152 |

| C-6 | 147 - 149 |

| C-4 | 138 - 140 |

| C-5 | 130 - 133 |

| C-3 | 113 - 115 |

| -CH₂- | 43 - 45 |

| -CH₃ | 17 - 19 |

Part 3: Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is crucial for acquiring high-quality, reproducible NMR data. This section outlines a self-validating methodology for sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of the purified solid compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial[8].

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high isotopic purity (≥99.8%) to minimize residual solvent signals.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. The solution must be homogeneous and free of any solid particulates[9].

-

Filtration and Transfer: Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter[10][11].

-

Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

-

-

Data Acquisition:

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Shimming: Insert the sample into the magnet and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, symmetrical peaks[12].

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution[13].

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., Bruker 'zgpg30').

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transformation to convert the raw time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum[14][15].

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and upright).

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or the TMS signal (δ 0.00) to its known value.

-

Integration: For the ¹H spectrum, integrate the area under each signal. The relative integral values should correspond to the ratio of protons giving rise to each signal.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample analysis from preparation to final data interpretation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation for this compound. The predicted chemical shifts, signal multiplicities, and integration values derived from established principles and spectral data of analogous compounds create a detailed spectral fingerprint. The ¹H NMR spectrum confirms the presence and connectivity of all proton-containing functional groups—the three distinct aromatic protons of the substituted pyridine ring, the amide proton, the chloroacetyl methylene group, and the pyridine-bound methyl group. Concurrently, the ¹³C NMR spectrum verifies the carbon backbone, with nine distinct signals corresponding to every carbon atom in the molecule, from the deshielded carbonyl and aromatic carbons to the shielded aliphatic carbons. By following the rigorous experimental protocol outlined, researchers can confidently acquire and interpret high-quality data, ensuring the structural integrity of their synthesized compounds for further use in drug discovery and development pipelines.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

-

Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

-

Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

eMagRes. (2007). NMR Data Processing. Retrieved from [Link]

-

University of California, Irvine. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

-

Bruker. (n.d.). THE ACQUISITION PARAMETERS. Retrieved from [Link]

-

Krygowski, T. M., & Stępień, B. T. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(9), 1174-1186. Retrieved from [Link]

-

Chojnacki, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13417-13428. Retrieved from [Link]

-

Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-pyridin-2-yl-acetamide. Retrieved from [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-p-acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(6). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. sci-hub.se [sci-hub.se]

- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 15. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2-chloro-N-(5-methylpyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive examination of the analytical methodologies for the structural elucidation of 2-chloro-N-(5-methylpyridin-2-yl)acetamide, a key intermediate in various chemical syntheses. We delve into the principles and practical applications of Fourier Transform Infrared (FTIR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each experimental choice. By integrating theoretical principles with practical, field-proven protocols, this guide aims to establish a self-validating system for the robust characterization of this and similar molecules.

Introduction: The Significance of Structural Verification

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The subject of this guide, this compound (Molecular Formula: C8H9ClN2O, Molecular Weight: 184.63 g/mol ), is a substituted pyridine derivative whose utility is intrinsically linked to its precise chemical architecture. Minor deviations in structure, such as isomeric impurities or degradation products, can have profound impacts on reactivity, biological activity, and safety.

Therefore, the application of orthogonal analytical techniques is not merely a procedural formality but a critical step in quality control and research validation. Infrared (IR) spectroscopy provides invaluable information about the functional groups present in a molecule, serving as a molecular fingerprint. Concurrently, mass spectrometry (MS) offers precise molecular weight determination and insights into the molecule's fragmentation patterns, which further corroborates the proposed structure. This guide will navigate the theoretical and practical aspects of employing these two powerful techniques for the comprehensive analysis of this compound.

Infrared (IR) Spectroscopic Analysis: Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For this compound, we can predict a characteristic spectrum based on its constituent functional groups: a secondary amide, a substituted pyridine ring, a chloro-alkane moiety, and a methyl group.

Theoretical Vibrational Mode Analysis

The structure of this compound suggests several key vibrational modes that will be prominent in its IR spectrum:

-

N-H Stretching: As a secondary amide, a distinct N-H stretching vibration is expected. In a dilute solution, this "free" N-H stretch typically appears in the 3500-3400 cm⁻¹ region.[2] However, in the solid state, intermolecular hydrogen bonding will cause this band to broaden and shift to a lower frequency, often between 3330-3060 cm⁻¹.[2]

-

C=O Stretching (Amide I Band): The carbonyl group of the amide will produce a strong absorption known as the Amide I band. For secondary amides, this band is typically observed in the range of 1700-1630 cm⁻¹.[3] Its exact position can be influenced by conjugation and hydrogen bonding. In the solid state, open-chain secondary amides absorb near 1640 cm⁻¹.[2]

-

N-H Bending (Amide II Band): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a strong and characteristic band for secondary amides, typically appearing in the region of 1570-1515 cm⁻¹.

-

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic stretching vibrations. C=C and C=N stretching vibrations within the aromatic ring are expected in the 1625-1430 cm⁻¹ region.[4]

-

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

-

C-N Stretching: The C-N stretching of the amide can be found in the fingerprint region, often between 1400 and 1000 cm⁻¹, though it can be difficult to assign definitively due to mixing with other vibrations.[3]

-

C-Cl Stretching: The chloro-alkane moiety will exhibit a C-Cl stretching vibration, which is typically found in the 800-600 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling method for this analysis due to its simplicity, speed, and minimal sample preparation requirements.[5] It is suitable for analyzing solid powder samples directly.[6] The technique works by passing an IR beam through a crystal of high refractive index. An evanescent wave penetrates a small distance into the sample placed in contact with the crystal, and the resulting absorption is measured.[6]

Methodology:

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or zinc selenide) should be clean.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical step to subtract the absorbance of the ambient atmosphere (e.g., CO2, water vapor) from the sample spectrum.[1]

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[5]

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typical scan settings would be a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹, with an accumulation of 32-64 scans to improve the signal-to-noise ratio.

-

Data Processing and Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify the key absorption bands and compare them to the expected values.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Caption: ATR-FTIR Experimental Workflow.

Expected IR Data Summary

The following table summarizes the expected key absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amide | 3330 - 3060 | Medium, Broad |

| Aromatic C-H Stretch | Pyridine Ring | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | < 3000 | Medium |

| C=O Stretch (Amide I) | Secondary Amide | ~1640 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |

| C=C, C=N Stretches | Pyridine Ring | 1625 - 1430 | Medium to Strong |

| C-Cl Stretch | Chloro-alkane | 800 - 600 | Medium to Strong |

Mass Spectrometry (MS) Analysis: Deciphering the Molecular Blueprint

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of a small molecule like this compound, Electrospray Ionization (ESI) is a highly suitable "soft" ionization technique that minimizes fragmentation during the ionization process, typically allowing for the clear observation of the molecular ion.[7] This is crucial for confirming the molecular weight.

Principles of ESI-MS and Fragmentation

In ESI, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets.[7] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] For this molecule, we expect to observe the protonated molecule, [M+H]⁺, in positive ion mode.

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer (e.g., through in-source collision-induced dissociation or in a tandem MS experiment) to provide structural information. The fragmentation of amides is well-documented. A common fragmentation pathway for N-aryl amides is the cleavage of the amide bond (N-CO).[8][9] This would result in the formation of a stable acylium ion.

For this compound, the expected fragmentation would involve the cleavage of the C(O)-N bond, leading to two primary fragments:

-

The Chloroacetyl Cation: [Cl-CH₂-C=O]⁺

-

The 5-methyl-2-aminopyridine Radical Cation or its Protonated Form

The presence of the chlorine atom provides a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having approximately one-third the intensity of the M peak. This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule and its fragments.

Experimental Protocol: ESI-MS

This protocol outlines the direct infusion analysis of the compound, which is a rapid method for obtaining a mass spectrum without chromatographic separation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrument Calibration and Tuning: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. Tune the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimize the signal for a compound of similar mass.

-

Direct Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire data in positive ion mode over a suitable m/z range (e.g., m/z 50-500).

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Verify the molecular weight and check for the characteristic chlorine isotopic pattern in the molecular ion peak.

-

If fragmentation is observed (or induced), identify the major fragment ions and correlate them with the expected fragmentation pathways.

-

Caption: ESI-MS Direct Infusion Workflow.

Expected Mass Spectrometry Data Summary

| Ion | Description | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Key Features |

| [M+H]⁺ | Protonated Molecule | 185.04 | 187.04 | Confirms molecular weight. Shows 3:1 isotopic pattern. |

| [ClCH₂CO]⁺ | Chloroacetyl Cation | 76.98 | 78.98 | Result of N-CO bond cleavage. Shows 3:1 isotopic pattern. |

| [C₆H₈N₂]H⁺ | Protonated 5-methyl-2-aminopyridine | 109.08 | - | Result of N-CO bond cleavage. |

Conclusion: A Synergistic Approach to Structural Elucidation

The structural characterization of this compound is effectively and reliably achieved through the synergistic use of Infrared Spectroscopy and Mass Spectrometry. IR spectroscopy confirms the presence of the key functional groups—secondary amide, substituted pyridine, and chloro-alkane—providing a qualitative fingerprint of the molecule. Mass spectrometry provides definitive confirmation of the molecular weight and offers further structural insights through predictable fragmentation patterns and characteristic isotopic signatures. The protocols and theoretical frameworks presented in this guide provide a robust, self-validating system for the analysis of this compound, ensuring scientific integrity and supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

University of California, Irvine. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Anderson, F. E., et al. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Katritzky, A. R., & Jones, R. A. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 3674-3679. [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Link]

-

Puranik, P. G., & Rao, K. V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(6), 368-376. [Link]

-

Elixir International Journal. (2012). FT-IR, FT-Raman spectra and density functional theoretical computations of pyridine-2,6-dicarbonyl dichloride. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

da Silva, A. B. F., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(12), 7088-7097. [Link]

-

National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

Lord, R. C., & Langseth, A. (1939). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 7(5), 383-393. [Link]

-

National Institutes of Health. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

American Chemical Society. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(13), 5182-5188. [Link]

-

Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. [Link]

-

ResearchGate. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. [Link]

-

ResearchGate. (2004). Fragmentation of conjugated amides at the C-C(O) bond in electrospray mass spectrometry: A proton-bound dimeric intermediate identified by the kinetic method. [Link]

-

PubChem. (n.d.). 2-Chloro-N-pyridin-2-yl-acetamide. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

National Institutes of Health. (n.d.). 2-chloro-N-methylacetamide. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N,N-di-2-propenyl-. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

Sources

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. elixirpublishers.com [elixirpublishers.com]

- 5. agilent.com [agilent.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-chloro-N-(5-methylpyridin-2-yl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(5-methylpyridin-2-yl)acetamide is a key chemical intermediate in the synthesis of various compounds of interest in medicinal chemistry and pharmaceutical research. Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed, field-proven protocol for determining its solubility, and a discussion on the theoretical and practical aspects of solvent selection for synthesis and purification processes like recrystallization.

Introduction: The Critical Role of Solubility

This compound (CAS No: 143416-74-4) is a substituted pyridine derivative containing a reactive chloroacetamide moiety.[1] This functional group makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of targeted covalent inhibitors.[1] Understanding the solubility of this intermediate is paramount for several reasons:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of the reactants in solution.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.[2]

-

Process Development: For scaling up synthesis, knowledge of solubility is essential for choosing appropriate reactor volumes, transfer fluids, and isolation techniques.